

O-1602: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: O-1602 (Standard)

CAS No.: 1884645-10-6

Cat. No.: B15607150

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-1602, a synthetic analog of cannabidiol, has emerged as a promising therapeutic agent with a distinct pharmacological profile. Unlike classical cannabinoids, O-1602 exhibits negligible affinity for the cannabinoid receptors CB1 and CB2. Instead, it functions as a potent and selective agonist for the orphan G protein-coupled receptor GPR55 and a biased agonist for GPR18. This unique mechanism of action underpins its diverse preclinical efficacy in a range of therapeutic areas, including inflammatory conditions, neuropathic pain, mood disorders, and oncology. This technical guide provides an in-depth overview of the current understanding of O-1602, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

O-1602 is a phytocannabinoid-like molecule that has garnered significant interest for its therapeutic potential without the psychoactive effects associated with CB1 receptor activation. [1] Its primary molecular target, GPR55, is implicated in a variety of physiological and

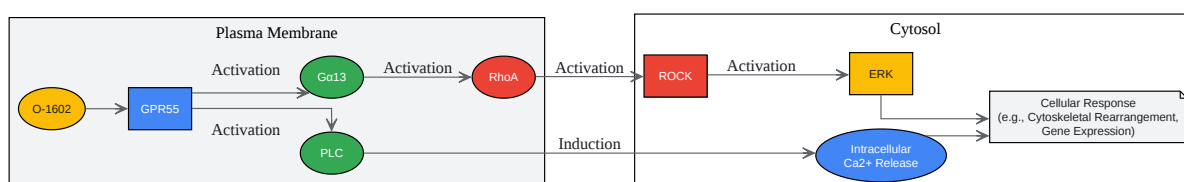
pathological processes, making O-1602 a valuable tool for elucidating the function of this receptor and a potential candidate for drug development. Preclinical studies have demonstrated its analgesic, anti-inflammatory, antidepressant-like, and antitumorigenic properties.[1][2][3][4][5] This guide aims to consolidate the existing technical information on O-1602 to serve as a comprehensive resource for the scientific community.

Mechanism of Action and Signaling Pathways

O-1602 exerts its biological effects primarily through the activation of GPR55. While it also shows activity at GPR18, the majority of its characterized effects are attributed to GPR55 agonism.[1][2]

2.1. GPR55 Signaling Cascade

Upon binding of O-1602, GPR55 couples to G α 13, initiating a downstream signaling cascade that involves the activation of the small GTPase RhoA and its downstream effector, ROCK. This pathway is crucial for mediating many of the cellular responses to O-1602. Additionally, GPR55 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathway and induce the release of intracellular calcium. In specific cellular contexts, such as hepatic cells, the GPR55-mediated signaling has been linked to the PI3K/Akt/SREBP-1c pathway, influencing lipid metabolism.



[Click to download full resolution via product page](#)

Caption: O-1602/GPR55 Signaling Pathway.

Quantitative Preclinical Data

The therapeutic potential of O-1602 has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of O-1602 in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Concentration	Effect	Reference
HT-29	Colon Cancer	Viability Assay	0.1 - 10 μ M	Concentration-dependent decrease in viability	[6]
SW480	Colon Cancer	Viability Assay	0.1 - 10 μ M	Concentration-dependent decrease in viability	[6]
Paclitaxel-resistant MDA-MB-231	Breast Cancer	Viability Assay	2 μ M	~40% of cells positive for annexin V	[4]
Paclitaxel-resistant MCF-7	Breast Cancer	Viability Assay	2 μ M	~25-30% of cells positive for annexin V	[4]
Paclitaxel-resistant MDA-MB-231	Breast Cancer	Migration Assay	100 nM - 1 μ M	Concentration-dependent inhibition of migration (22-88%)	[4]

Table 2: In Vivo Efficacy of O-1602 in Animal Models

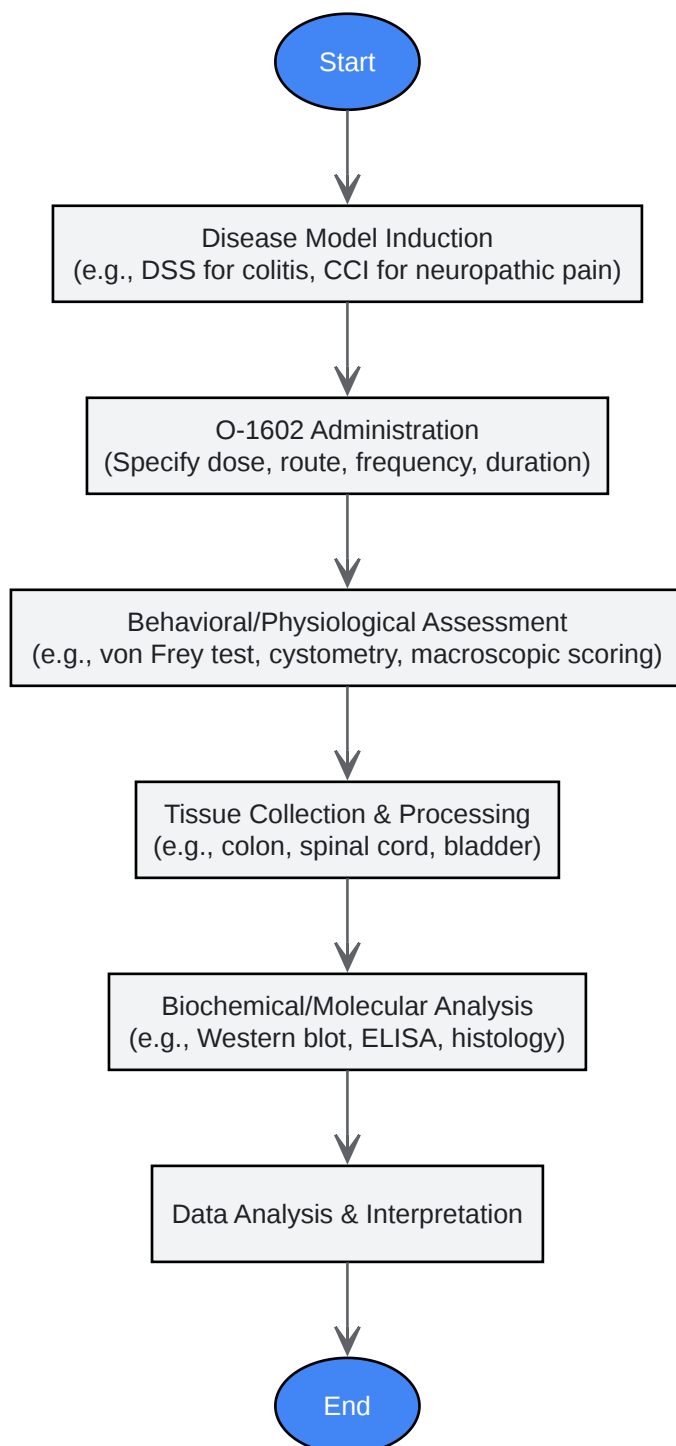
Therapeutic Area	Animal Model	Dose and Route	Key Findings	Reference
Inflammatory Bowel Disease	DSS-induced colitis (mice)	3 and 5 mg/kg, i.p.	Significant decrease in macroscopic damage score	[2]
Inflammatory Bowel Disease	DSS-induced colitis (mice)	5 mg/kg, i.p.	Significant reduction in myeloperoxidase (MPO) levels	[2]
Colitis-Associated Cancer	AOM/DSS mouse model	3 mg/kg, i.p.	50% reduction in tumor area; 30% reduction in tumor incidence	[3][7]
Depression and Detrusor Overactivity	Corticosterone-induced model (rats)	0.25 mg/kg/day, i.v. for 7 days	Reversed increased immobility time in forced swim test	[8]
Neuropathic Pain	Chronic Constriction Injury (rats)	Not specified	Reversed desensitizing effects of ethanol vehicle	[9]
Acute Arthritis	Kaolin/carrageenan-induced arthritis (rats)	Not specified	Significantly reduced movement-evoked firing of nociceptive C fibers	[5]

Detailed Experimental Protocols

To facilitate the replication and extension of previous research, this section provides detailed methodologies for key experiments cited in the literature.

4.1. In Vivo Efficacy Study Workflow

The following diagram illustrates a general workflow for assessing the in vivo efficacy of O-1602 in a disease model.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo efficacy study.

4.2. Colitis-Associated Colon Cancer Model

- Animal Model: Male C57BL/6 mice.
- Induction of Colitis and Cancer: A single intraperitoneal (i.p.) injection of azoxymethane (AOM; 10 mg/kg) is followed by three cycles of 2% dextran sulfate sodium (DSS) in the drinking water for 5 days, with a 16-day interval of regular drinking water between cycles.
- O-1602 Administration: O-1602 (3 mg/kg) or vehicle is administered i.p. every other day for the duration of the study, starting after the first DSS cycle.
- Outcome Measures: At the end of the study, colons are removed, and tumor number, size, and location are recorded. Tissues are then processed for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for pSTAT3, TNF- α , and p53).[3][7]

4.3. Forced Swim Test for Depressive-Like Behavior

- Animal Model: Female Wistar rats.
- Induction of Depressive-like State: Chronic corticosterone administration (e.g., 20 mg/kg/day, s.c.) for 14 days.
- O-1602 Administration: O-1602 (0.25 mg/kg/day) is administered intravenously (i.v.) for the last 7 days of corticosterone treatment.
- Procedure: Rats are individually placed in a cylinder (45 cm high, 20 cm in diameter) filled with water ($25 \pm 1^\circ\text{C}$) to a depth of 30 cm. The test consists of a 15-minute pre-test session on day 1, followed by a 5-minute test session on day 2. The duration of immobility (floating without struggling) during the 5-minute test session is recorded.[8]

4.4. Conscious Cystometry for Detrusor Overactivity

- Animal Model: Female Wistar rats.
- Surgical Preparation: A polyethylene catheter is implanted into the bladder dome under anesthesia and externalized at the nape of the neck.

- O-1602 Administration: As described for the forced swim test.
- Procedure: Following a recovery period, the bladder catheter is connected to a pressure transducer and an infusion pump. Saline is infused into the bladder at a constant rate (e.g., 0.1 ml/min). Micturition volumes and intravesical pressure changes are recorded to determine parameters such as bladder capacity, voiding pressure, and frequency of non-voiding contractions.

4.5. Von Frey Test for Mechanical Allodynia

- Animal Model: Male Wistar rats with chronic constriction injury (CCI) of the sciatic nerve.
- Procedure: Rats are placed in individual Plexiglas chambers on a wire mesh floor. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament that elicits a withdrawal response in 50% of applications, using the up-down method.

4.6. Cell Viability Assay

- Cell Lines: HT-29 and SW480 human colon cancer cells.
- Procedure: Cells are seeded in 96-well plates and treated with various concentrations of O-1602 (0.1-10 μ M) for 24 or 48 hours. Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader, and viability is expressed as a percentage of the vehicle-treated control.[6]

4.7. Western Blot Analysis

- Sample Preparation: Tissues or cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- Procedure: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, β -actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary

antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Pharmacokinetics and Safety

Currently, there is limited publicly available information on the detailed pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of O-1602. Further studies are required to characterize its bioavailability, half-life, and metabolic fate. Preclinical studies have generally reported a lack of central sedative effects at therapeutic doses, suggesting a favorable safety profile in this regard.[2]

Conclusion and Future Directions

O-1602 represents a novel therapeutic candidate with a unique mechanism of action centered on GPR55 activation. The preclinical data strongly support its potential in treating a variety of disorders, particularly those with an inflammatory or nociceptive component. Future research should focus on elucidating the complete pharmacokinetic and toxicological profile of O-1602 to support its progression into clinical development. Further investigation into the intricate details of GPR55 signaling in different cellular contexts will also be crucial for understanding the full therapeutic potential and potential liabilities of targeting this receptor. The detailed protocols and quantitative data compiled in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic application of O-1602.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Screening for Selective Ligands for GPR55 - Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [2. O-1602, an atypical cannabinoid, inhibits tumor growth in colitis-associated colon cancer through multiple mechanisms - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 3. The atypical cannabinoid O-1602 increases hind paw sensitisation in the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The atypical cannabinoid O-1602 shows antitumorigenic effects in colon cancer cells and reduces tumor growth in a colitis-associated colon cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. O-1602 Promotes Hepatic Steatosis through GPR55 and PI3 Kinase/Akt/SREBP-1c Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [O-1602: A Comprehensive Technical Guide to its Therapeutic Potential]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607150/docs#o-1602-a-comprehensive-technical-guide-to-its-therapeutic-potential>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)